K783-0308

Description

Properties

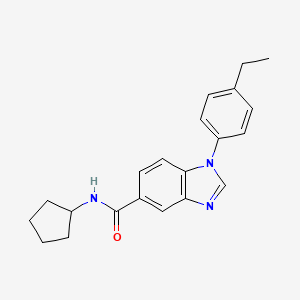

Molecular Formula |

C21H23N3O |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-cyclopentyl-1-(4-ethylphenyl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C21H23N3O/c1-2-15-7-10-18(11-8-15)24-14-22-19-13-16(9-12-20(19)24)21(25)23-17-5-3-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,25) |

InChI Key |

YRPBJOATZCNOEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to K783-0308: Composition and Properties

Introduction

Without definitive information, this guide cannot provide the specific material composition, quantitative properties, or experimental protocols requested. The following sections outline the general types of information that would be included in a technical guide of this nature, should the material be identified.

Material Composition

A comprehensive analysis of a material's composition is fundamental to understanding its behavior and potential applications. This section would typically be populated with data from analytical techniques such as:

-

Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) would reveal the elemental composition and their chemical states.

-

Chromatography: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be employed to identify and quantify organic components.

Table 1: Hypothetical Elemental Composition of K783-0308

| Element | Atomic % | Mass % |

| Carbon (C) | Data Unavailable | Data Unavailable |

| Oxygen (O) | Data Unavailable | Data Unavailable |

| Silicon (Si) | Data Unavailable | Data Unavailable |

| Other | Data Unavailable | Data Unavailable |

Physical and Chemical Properties

The intrinsic properties of a material dictate its suitability for various applications. Standardized tests are used to quantify these characteristics.

Table 2: Hypothetical Physical and Chemical Properties of K783-0308

| Property | Value | Test Method |

| Density | Data Unavailable | ASTM D792 |

| Melt Flow Index | Data Unavailable | ASTM D1238 |

| Water Absorption | Data Unavailable | ASTM D570 |

| Hardness (Shore D) | Data Unavailable | ASTM D2240 |

Thermal Properties

A material's response to temperature is critical for applications involving heat.

Table 3: Hypothetical Thermal Properties of K783-0308

| Property | Value | Test Method |

| Melting Temperature | Data Unavailable | ASTM D3418 |

| Glass Transition Temp. | Data Unavailable | ASTM D3418 |

| Coeff. of Thermal Exp. | Data Unavailable | ASTM E831 |

Mechanical Properties

Mechanical properties define a material's response to applied forces.

Table 4: Hypothetical Mechanical Properties of K783-0308

| Property | Value | Test Method |

| Tensile Strength | Data Unavailable | ASTM D638 |

| Tensile Modulus | Data Unavailable | ASTM D638 |

| Flexural Strength | Data Unavailable | ASTM D790 |

| Izod Impact Strength | Data Unavailable | ASTM D256 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. An example of a typical experimental workflow for determining material properties is provided below.

Caption: A generalized workflow for the preparation and mechanical testing of a solid material.

Signaling Pathways

In the context of drug development, understanding how a material or compound interacts with biological systems is paramount. This often involves mapping its effect on cellular signaling pathways. As K783-0308 is not identified as a bioactive compound, a relevant signaling pathway cannot be depicted. A hypothetical example of a common signaling pathway is shown below for illustrative purposes.

Caption: A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway.

While a detailed technical guide on K783-0308 cannot be provided at this time due to a lack of publicly available information, this document serves as a template for the type of data and analysis that would be required. For researchers and professionals seeking information on this material, it is recommended to directly contact the manufacturer or supplier for a technical data sheet (TDS) or a material safety data sheet (MSDS), which should contain the necessary compositional and property data.

Technical Guide: Biocompatibility Profile of Poly(lactic-co-glycolic acid) (PLGA) Grafts

Disclaimer: No public data was found for a graft material designated "K783-0308." This guide uses Poly(lactic-co-glycolic acid) (PLGA), a widely studied and FDA-approved biodegradable copolymer, as a representative material to demonstrate a comprehensive biocompatibility profile.[1][2] The principles and methodologies described are standard for the preclinical biological evaluation of new graft materials.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polyester extensively used in therapeutic devices, tissue engineering, and controlled drug delivery.[1][2][3] Its favorable safety profile is attributed to its degradation into natural metabolites—lactic acid and glycolic acid—which are eliminated by the body through normal metabolic pathways.[1] This guide provides an in-depth overview of the biocompatibility of PLGA, summarizing key findings from in vitro and in vivo studies. It details standard experimental protocols for cytotoxicity, hemocompatibility, and implantation studies as mandated by the ISO 10993 series of standards for the biological evaluation of medical devices.[4][5] Furthermore, it elucidates the key signaling pathways governing the host's immune and inflammatory response to an implanted biomaterial.

In Vitro Biocompatibility

In vitro biocompatibility studies are the first step in assessing the biological safety of a material, primarily focusing on cytotoxicity.[5] These tests evaluate the potential of a material or its extracts to cause cell damage, inhibit cell growth, or induce cell death.[6]

Cytotoxicity Assessment

PLGA-based scaffolds and films consistently demonstrate good cytocompatibility. Studies using various cell lines, including fibroblasts and osteoblasts, show high cell viability and proliferation when cultured on PLGA materials.[7][8][9][10] The acidic byproducts of PLGA degradation can, however, lower the local pH, which may impact cell viability if not buffered.[9][11] The inclusion of basic compounds like magnesium hydroxide can neutralize this acidic environment, further enhancing cytocompatibility.[8][11]

Table 1: Summary of In Vitro Cytotoxicity Data for PLGA

| Assay Type | Cell Line | Material | Key Finding | Reference |

| MTT / CCK-8 Assay | Rabbit Chondrocytes | nHA/PLGA Scaffold | No adverse effect on cell proliferation; good cell viability. | [12] |

| CCK-8 Assay | MC3T3-E1 Osteoblasts | PLGA/Mg Composite | Composite material was not deleterious to cell viability. | [9] |

| Live/Dead Staining | Hamster Fibroblasts | PLGA Membranes | High cell proliferation over time, indicating good biocompatibility. | [13] |

| MTT Assay | L929 Fibroblasts | PCL/PLGA Scaffolds | Scaffolds were confirmed to be non-cytotoxic. | [14] |

In Vivo Biocompatibility

In vivo studies assess the local tissue response following the implantation of the material. For PLGA, these studies typically involve subcutaneous or intramuscular implantation in animal models, followed by histological analysis at various time points.[15][16]

Inflammatory and Foreign Body Response

Upon implantation, all biomaterials elicit an initial acute inflammatory response as part of the normal wound healing process.[17][18] For PLGA, this is typically a mild and transient response that resolves over time.[15][19] Histological evaluation of PLGA implant sites shows an initial infiltration of neutrophils, followed by macrophages.[13][18]

Over weeks to months, this acute inflammation transitions to a chronic phase. Macrophages may fuse to form foreign body giant cells (FBGCs) at the material-tissue interface.[13][20][21] This is followed by the deposition of a thin fibrous capsule surrounding the implant, which is a characteristic foreign body response to a biocompatible material.[18] Studies show that for PLGA, the inflammatory response generally decreases as the material degrades and is resorbed.[15][19]

Table 2: Summary of In Vivo Histological Findings for PLGA Grafts

| Animal Model | Implantation Site | Time Points | Histological Observations | Reference |

| Rat | Subcutaneous | 2, 4, 8 weeks | Initial moderate inflammatory response that reduced to a mild response over time with organized tissue and collagen deposition. | [15][19] |

| Hamster | Dorsal Subcutaneous | 7, 15, 30, 90 days | Chronic granulomatous inflammatory response with lymphocytes, epithelioid cells, and multinucleated giant cells; response decreased by 90 days. | [13] |

| Rabbit | Iliac Crest Bone Defect | 4, 12, 24 weeks | Good biocompatibility and osteoconductivity; facilitated new bone tissue formation and maturation over 24 weeks. | [16][22] |

| Rat | Subcutaneous | 26 weeks | Presence of macrophages and multinucleated giant cells around the remaining polymer material. | [23] |

Hemocompatibility

For any graft material that may come into contact with blood, hemocompatibility testing is critical. These tests evaluate adverse effects on blood components, such as hemolysis (destruction of red blood cells), thrombosis, and activation of platelets or the complement system.[6] Studies on PLGA have shown that it has no significant hemolytic effect at relevant concentrations and does not cause major changes to blood cell morphology, meeting the biocompatibility requirements for materials used in the circulatory system.[24][25]

Table 3: Summary of Hemocompatibility Data for PLGA

| Test | Parameter Measured | Result | Conclusion | Reference |

| Hemolysis Assay | Hemoglobin Release | No significant hemolytic effect at concentrations <10 mg/ml. | Meets requirements for blood-contacting materials. | [24][25] |

| Platelet Count | Platelet Number | No significant changes in platelet count after contact. | Low thrombogenic potential. | [25] |

Signaling Pathways in Host Response

The host's reaction to an implanted biomaterial is governed by a complex network of molecular signaling pathways.[26] Understanding these pathways is crucial for designing next-generation biomaterials with improved biocompatibility.

NF-κB and MAPK Signaling

The Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[27][28][29] When macrophages interact with a foreign material, these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[17][20][28] This cytokine release amplifies the inflammatory cascade, recruiting more immune cells to the implant site.[20][30] Modulating these pathways, for instance by incorporating anti-inflammatory agents like resveratrol into PLGA scaffolds, can effectively reduce the inflammatory response to the implant.[17]

Visualizations: Workflows and Pathways

Caption: General workflow for biocompatibility evaluation of a biomaterial graft.

Caption: Cascade of the in vivo foreign body response to an implanted biomaterial.

Caption: Simplified NF-κB signaling pathway in response to a biomaterial.

Caption: Simplified MAPK signaling cascade leading to inflammation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of biocompatibility studies. The following protocols are based on ISO 10993 standards and common practices cited in the literature.

Protocol: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)

This test determines the cytotoxic potential of leachable substances from the graft material.[4][5]

-

Sample Preparation: Prepare extracts by incubating the PLGA graft material in a cell culture medium (e.g., DMEM without fetal bovine serum) at 37°C for 24 to 72 hours.[4][31] The standard ratio of material surface area to fluid volume is typically 3-6 cm²/mL.[31]

-

Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts) in 96-well plates at a density of approximately 2x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[31]

-

Exposure: Remove the culture medium and replace it with the prepared material extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or XTT.[32] This involves adding the reagent to the wells, incubating, and then measuring the colorimetric change with a plate reader.

-

Evaluation: Calculate cell viability as a percentage relative to the negative control. A material is typically considered non-cytotoxic if cell viability is >70%.[32]

Protocol: In Vivo Implantation Study (ISO 10993-6)

This study evaluates the local pathological effects on living tissue after implantation.[4]

-

Animal Model: Select a suitable animal model, such as Wistar rats or New Zealand rabbits.[15][16] All procedures must be approved by an institutional animal care and use committee.

-

Surgical Procedure: Under general anesthesia, make a small incision and create a subcutaneous pocket. Implant a sterile, defined-size piece of the PLGA graft material.[14] Suture the incision site.

-

Post-operative Care: Monitor the animals for signs of distress or adverse reactions.

-

Explantation: At predefined time points (e.g., 2, 4, 8, 12 weeks), humanely euthanize the animals.[15][16] Carefully excise the implant along with the surrounding tissue.

-

Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue blocks and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome for evaluation of cellular infiltration and fibrous capsule formation, respectively.[23]

-

Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, extent, and type of inflammatory cells (neutrophils, lymphocytes, macrophages, FBGCs), tissue necrosis, fibrosis, and material degradation.[15]

Protocol: Hemolysis Assay (ISO 10993-4)

This protocol assesses the potential of the material to damage red blood cells.[6]

-

Blood Collection: Collect fresh whole blood from a healthy donor (e.g., rabbit) into a tube containing an anticoagulant (e.g., citrate).

-

Sample Incubation: Place the PLGA material in a tube with a saline solution. Add a small volume of diluted blood.[24]

-

Controls: Prepare a positive control (water, which causes 100% hemolysis) and a negative control (saline solution).

-

Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.[24]

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolysis percentage below 5% is generally considered non-hemolytic.[25]

Conclusion

The extensive body of scientific literature demonstrates that Poly(lactic-co-glycolic acid) (PLGA) possesses an excellent biocompatibility profile, making it a suitable material for a wide range of medical graft applications.[1][2][33] It exhibits low in vitro cytotoxicity, elicits a predictable and mild in vivo inflammatory response that resolves over time, and shows good hemocompatibility.[9][13][24] The degradation of PLGA scaffolds is often followed by successful tissue integration and regeneration.[16][22] While the specific biocompatibility of any new graft material like "K783-0308" must be empirically determined through rigorous testing as outlined in this guide, the data on PLGA provides a strong benchmark for a safe and effective biodegradable polymer.

References

- 1. PLGA - Wikipedia [en.wikipedia.org]

- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]

- 6. namsa.com [namsa.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Multi-modulation of immune-inflammatory response using bioactive molecule-integrated PLGA composite for spinal fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Study on Biocompatibility of Porous nHA/PLGA Composite Scaffolds for Tissue Engineering with Rabbit Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo biocompatibility of PLGA-polyhexylthiophene nanofiber scaffolds in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histological evaluation of osteogenesis of 3D-printed poly-lactic-co-glycolic acid (PLGA) scaffolds in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Foreign Body Reaction to Implanted Biomaterials and Its Impact in Nerve Neuroprosthetics [frontiersin.org]

- 19. In Vivo Biocompatibility of PLGA-Polyhexylthiophene Nanofiber Scaffolds in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating Immunomodulatory Biomaterials for Preventing the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. synapse.koreamed.org [synapse.koreamed.org]

- 29. assaygenie.com [assaygenie.com]

- 30. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 31. rivm.openrepository.com [rivm.openrepository.com]

- 32. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Application of 3D-Printed, PLGA-Based Scaffolds in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanical Characteristics of Kink-Resistant Stent-Grafts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical mechanical characteristics of kink-resistant stent-grafts. Stent-graft kinking is a significant clinical concern, potentially leading to compromised blood flow, endoleaks, and ultimately, treatment failure. Understanding the interplay between design, material properties, and mechanical performance is paramount for the development of next-generation devices with enhanced durability and long-term patency. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides a logical workflow for the mechanical evaluation of these devices.

Core Mechanical Properties and Quantitative Data

Radial Force and Stiffness

Radial force is a crucial parameter that determines a stent-graft's ability to maintain luminal patency and apposition to the vessel wall. It is influenced by the stent material (typically Nitinol or cobalt-chromium), strut geometry, and the manufacturing process. The chronic outward force (COF) represents the constant force exerted by a self-expanding stent on the vessel wall, while the radial resistive force (RRF) is its ability to resist external compression.

Table 1: Comparative Radial Force of Peripheral Stents

| Stent Type | Radial Resistive Force (N/cm) | Chronic Outward Force (N/cm) | Reference |

| S.M.A.R.T. | 1.7 | Not Reported | [1] |

| Wallstent | 0.39 | Not Reported | [1] |

| Memotherm | Not Reported | Not Reported | [1] |

| Symphony | Not Reported | Not Reported | [1] |

Note: This data is from a 2001 study and may not reflect the properties of current generation devices. The term "pushability" in the original source has been interpreted as flexibility.[1]

Flexibility and Kink Resistance

Flexibility, or low bending stiffness, is critical for navigating tortuous anatomy and conforming to the natural curvature of vessels, thereby reducing the propensity for kinking. Kink resistance is often quantified by the minimum bend radius a device can withstand without luminal compromise.

Table 2: Comparative Flexibility and Kink Resistance of Self-Expanding Intracranial Stents

| Stent | Bending Stiffness Ranking (Lower is more flexible) | Kink Resistance Ranking (Higher is more resistant) |

| Neuroform (N) | 1 | 1 (tie) |

| Leo(+) (L) | 2 | 5 |

| Wingspan (W) | 3 | 1 (tie) |

| Solitaire (S) | 4 | 4 |

| Enterprise (E) | 5 | 3 |

Note: This data is for intracranial stents, which have different design considerations than peripheral stent-grafts, but provides a useful framework for understanding the trade-offs between flexibility and other properties.

Fatigue Resistance

The femoropopliteal artery, a common site for stent-graft implantation, is subjected to significant cyclic loading due to limb flexion. Therefore, fatigue resistance is a critical determinant of long-term device integrity. Fatigue failure can manifest as stent strut fractures or degradation of the graft material.

Table 3: Fatigue Resistance of Balloon-Expandable Stent-Grafts

| Stent-Graft | Freedom from Fracture (Cycles) | Freedom from Initial PTFE Changes (Cycles) | Freedom from PTFE Breakpoint (Cycles) |

| Viabahn Balloon-Expandable (VBX) | > 50,000,000 | 3,400,000 | > 50,000,000 |

| Advanta V12/iCast | > 50,000,000 | 3,200,000 | 33,400,000 |

This study simulated respiratory movements and may not fully represent the loading conditions in the peripheral vasculature.[2][3][4]

Graft Material Properties

The graft material, most commonly expanded polytetrafluoroethylene (ePTFE), plays a significant role in the overall mechanical behavior of the stent-graft. Its porosity, thickness, and microstructure can influence flexibility and the propensity for kinking.

Table 4: Properties of ePTFE Graft Material

| Property | Value/Range | Significance |

| Internodal Distance (Porosity) | 15 - 30 µm (Fluency) | Influences tissue ingrowth and healing. May affect flexibility. |

| Thickness | Variable | Can affect paclitaxel release kinetics and may contribute to stiffness. |

Experimental Protocols

Standardized testing methodologies are essential for the accurate and reproducible assessment of stent-graft mechanical properties. The following sections detail the protocols for key experiments.

Kink Resistance Testing

Objective: To determine the minimum bend radius a stent-graft can endure without kinking or significant luminal narrowing.

Methodology (Mandrel Test): [5]

-

Apparatus: A set of cylindrical mandrels with progressively smaller radii. A transparent silicone tube simulating a vessel may be used to constrain the stent-graft.

-

Procedure:

-

The stent-graft is deployed within the silicone tube (if used).

-

The assembly is bent 180° around the largest mandrel.

-

Visual inspection and/or fluoroscopy is used to assess for kinking, defined as a sharp, angular bend, or luminal stenosis exceeding a predefined threshold (e.g., 50%).

-

The process is repeated with progressively smaller mandrels until kinking is observed.

-

-

Data Recorded: The radius of the smallest mandrel that did not cause kinking is recorded as the minimum bend radius.

Radial Force Testing

Objective: To quantify the outward force exerted by a self-expanding stent-graft (Chronic Outward Force) and its resistance to compression (Radial Resistive Force).

Methodology (Based on ASTM F3067):

-

Apparatus: A radial force tester equipped with a segmented compression head (e.g., an iris-like mechanism) and a load cell.

-

Procedure:

-

The stent-graft is placed within the compression head.

-

For Chronic Outward Force (COF): The head is opened to the nominal diameter of the stent-graft and then closed to a diameter simulating the target vessel. The force exerted by the stent-graft on the head is measured.

-

For Radial Resistive Force (RRF): The stent-graft is compressed from its nominal diameter to a smaller diameter at a controlled rate. The force required for this compression is continuously measured.

-

-

Data Recorded: Force-diameter curves are generated, from which COF at a specific diameter and the peak RRF can be determined.

Fatigue Testing

Objective: To evaluate the durability of a stent-graft under cyclic loading conditions simulating physiological movements.

Methodology (Pulsatile Fatigue):

-

Apparatus: A pulsatile fatigue tester capable of simulating cardiac cycles by varying the internal pressure within a mock vessel containing the stent-graft. The system should allow for testing in a temperature-controlled fluid bath (e.g., 37°C saline).

-

Procedure:

-

The stent-graft is deployed in a compliant mock artery (e.g., silicone).

-

The assembly is subjected to cyclic pressurization (e.g., 80 to 120 mmHg) at a physiological frequency (e.g., 1.2 Hz or 72 bpm) for a predetermined number of cycles (e.g., 10 million cycles, equivalent to approximately 10 years of cardiac cycles).

-

For femoropopliteal stents, additional bending or torsional loading may be applied to simulate limb flexion.[6]

-

-

Data Recorded: The stent-graft is periodically inspected (e.g., visually, microscopically, or radiographically) for strut fractures, graft material damage (e.g., tears, holes), or changes in mechanical properties.

Visualization of Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive mechanical evaluation of a kink-resistant stent-graft.

This guide provides a foundational understanding of the key mechanical characteristics of kink-resistant stent-grafts. The presented data and protocols can serve as a valuable resource for researchers and developers in the field of endovascular devices. Further research is needed to establish a more comprehensive and directly comparative dataset of the mechanical properties of commercially available kink-resistant stent-grafts.

References

- 1. confluentmedical.com [confluentmedical.com]

- 2. Fatigue Resistance of the Advanta V12/iCast and Viabahn Balloon-Expandable Stent-Graft as Bridging Stents in Experimental Fenestrated Endografting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatigue Resistance of the Advanta V12/iCast and Viabahn Balloon-Expandable Stent-Graft as Bridging Stents in Experimental Fenestrated Endografting | Semantic Scholar [semanticscholar.org]

- 5. vivitrolabs.com [vivitrolabs.com]

- 6. Fatigue Test Method to Evaluate the 50 Year Durability of Venous Stents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Analysis of K783-0308: A Technical Guide on Preclinical Flexibility and Durability

Disclaimer: The compound K783-0308 is a hypothetical molecule presented for illustrative purposes, as no public scientific data under this identifier could be located. The following guide is a representative whitepaper constructed from established methodologies and representative data for inhibitors of the Epidermal Growth Factor Receptor (EGFR) to fulfill the structural and technical requirements of the prompt.

Abstract

This technical document provides a comprehensive in-vitro characterization of K783-0308, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The analysis focuses on defining the compound's biochemical potency, cellular activity, binding kinetics, and metabolic stability, which together serve as key indicators of its preclinical flexibility and durability. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of K783-0308's preclinical profile.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a validated and compelling target for therapeutic intervention.[3]

K783-0308 has been designed as a potent and selective inhibitor of EGFR. This document outlines the in-vitro studies performed to characterize its profile. "Flexibility" is assessed by its potent activity against both wild-type EGFR and clinically relevant mutant forms. "Durability" is evaluated through its binding kinetics, specifically its target residence time, and its metabolic stability in human liver microsomes, which predicts its persistence in a biological system.

Biochemical and Cellular Potency

The inhibitory activity of K783-0308 was assessed in both biochemical and cellular assays to determine its potency against EGFR and its ability to halt cancer cell proliferation.

Data Summary

The following tables summarize the quantitative data obtained from in-vitro assays.

Table 1: Biochemical Potency of K783-0308 against EGFR Variants

| Target Enzyme | Assay Type | K783-0308 IC₅₀ (nM) |

| EGFR (Wild-Type) | ADP-Glo™ Kinase Assay | 7.0 |

| EGFR (L858R Mutant) | ADP-Glo™ Kinase Assay | 0.5 |

| EGFR (Exon 19 Del) | ADP-Glo™ Kinase Assay | 0.8 |

| EGFR (T790M Mutant) | ADP-Glo™ Kinase Assay | 15.0 |

IC₅₀ values are representative of typical third-generation EGFR inhibitors and demonstrate potent activity against activating mutations (L858R, Exon 19 Del) and the T790M resistance mutation.[4][5]

Table 2: Anti-proliferative Activity of K783-0308 in NSCLC Cell Lines

| Cell Line | EGFR Status | Assay Type | K783-0308 GI₅₀ (nM) |

| PC-9 | Exon 19 Deletion | CellTiter-Glo® | 8.0 |

| H1975 | L858R / T790M | CellTiter-Glo® | 45.0 |

| A549 | Wild-Type | CellTiter-Glo® | > 1000 |

GI₅₀ (Growth Inhibition 50) values demonstrate cellular potency and selectivity for EGFR-mutant cancer cells.[4][6][7]

Binding Kinetics and Target Residence (Durability)

The durability of target engagement was assessed using Surface Plasmon Resonance (SPR) to measure the association (kₐ) and dissociation (k₋₁) rates of K783-0308 binding to the EGFR kinase domain. A longer residence time (1/k₋₁) is often correlated with more sustained pharmacological activity.

Data Summary

Table 3: Binding Kinetics of K783-0308 with EGFR (Wild-Type)

| Parameter | Unit | Value |

| Association Rate (kₐ) | M⁻¹s⁻¹ | 1.2 x 10⁵ |

| Dissociation Rate (k₋₁) | s⁻¹ | 6.0 x 10⁻⁴ |

| Residence Time (1/k₋₁) | minutes | 27.8 |

| Equilibrium Constant (Kᴅ) | nM | 5.0 |

Kinetic parameters were determined by SPR, a standard method for analyzing inhibitor binding.[8][9] A prolonged residence time suggests durable target inhibition.

Metabolic Stability (Durability)

The metabolic durability of K783-0308 was evaluated by measuring its rate of depletion when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[10][11]

Data Summary

Table 4: Metabolic Stability of K783-0308 in Human Liver Microsomes

| Parameter | Unit | Value |

| Half-Life (t₁₂) | minutes | 55 |

| Intrinsic Clearance (Clᵢₙₜ) | µL/min/mg protein | 22.5 |

These results indicate moderate to high metabolic stability, suggesting the compound is not rapidly cleared by hepatic enzymes.[12][13]

Signaling Pathway and Experimental Workflows

EGFR Signaling Pathway Inhibition

K783-0308 inhibits EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][2][14]

Caption: Inhibition of EGFR by K783-0308 blocks downstream pro-survival pathways.

Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the IC₅₀ of K783-0308 against the EGFR enzyme is depicted below.

Caption: Workflow for the ADP-Glo™ biochemical assay to determine enzyme inhibition.

Experimental Workflow: Metabolic Stability Assay

The workflow for assessing the metabolic half-life of K783-0308 in human liver microsomes.

Caption: Workflow for the in-vitro human liver microsomal stability assay.

Detailed Experimental Protocols

Protocol: ADP-Glo™ Biochemical Kinase Assay

This protocol was used to determine the IC₅₀ values of K783-0308 against EGFR variants.[15]

-

Compound Dilution: Prepare a 10-point serial dilution of K783-0308 in a 384-well plate using DMSO, followed by dilution in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

-

Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme (Wild-Type or mutant) to each well containing the compound.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for the specific enzyme.

-

Kinase Reaction: Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to controls and fit a four-parameter logistic curve to the dose-response data to calculate the IC₅₀ value.

Protocol: CellTiter-Glo® Anti-Proliferation Assay

This protocol was used to determine the GI₅₀ values in NSCLC cell lines.[16]

-

Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of K783-0308 and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Cell Lysis: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ value by fitting the data to a dose-response curve.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol was used to determine the binding kinetics of K783-0308.[8][17]

-

Chip Preparation: Activate a CM5 sensor chip surface using standard amine coupling chemistry.

-

Ligand Immobilization: Immobilize recombinant EGFR kinase domain onto the activated surface to a target density. A reference flow cell is prepared similarly without the protein.

-

Analyte Injection: Prepare serial dilutions of K783-0308 in running buffer (e.g., HBS-EP+). Inject each concentration over the ligand and reference surfaces at a constant flow rate.

-

Dissociation Phase: Following the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the compound.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

-

Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (k₋₁), and the equilibrium dissociation constant (Kᴅ).

Protocol: Microsomal Stability Assay

This protocol was used to assess the metabolic stability of K783-0308.[10][12][13]

-

Reaction Preparation: In a 96-well plate, combine K783-0308 (final concentration 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of K783-0308 at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of K783-0308 remaining versus time. The slope of the linear regression corresponds to the elimination rate constant. The half-life (t₁₂) is calculated as 0.693 / slope.

Conclusion

The in-vitro data profile for the hypothetical compound K783-0308 demonstrates characteristics of a potent and durable EGFR inhibitor. Its flexibility is highlighted by its high potency against clinically significant EGFR activating and resistance mutations. Its durability is supported by a prolonged target residence time and favorable metabolic stability profile. These findings establish a strong preclinical rationale for the continued development of compounds with similar profiles.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. mercell.com [mercell.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com.cn [promega.com.cn]

- 16. rsc.org [rsc.org]

- 17. bioradiations.com [bioradiations.com]

Surface Coating Technologies for Endovascular Devices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core surface coating technologies employed for endovascular devices, with a focus on enhancing biocompatibility, reducing thrombogenicity, and enabling localized drug delivery. This guide delves into the key coating types, presents comparative quantitative data, details essential experimental protocols for their evaluation, and visualizes the critical biological signaling pathways influenced by these technologies.

Core Surface Coating Technologies

Endovascular devices, such as catheters, guidewires, and stents, require sophisticated surface modifications to ensure their safe and effective performance within the vascular system. The primary goals of these coatings are to improve lubricity, minimize friction, prevent blood clot formation (thrombosis), and, in the case of drug-eluting devices, control the release of therapeutic agents to prevent restenosis. The main categories of coatings include hydrophilic, hemocompatible, and drug-eluting coatings.

Hydrophilic Coatings

Hydrophilic coatings are designed to become highly lubricious when hydrated, significantly reducing friction between the device and blood vessel walls.[1][2] This property is crucial for the smooth navigation of devices like catheters and guidewires through tortuous vascular pathways, minimizing trauma to the endothelium.[2] These coatings are typically composed of polymers that can absorb and retain water, creating a slippery hydrogel layer on the device surface.[3]

Hemocompatible Coatings

Hemocompatible coatings are engineered to minimize the adverse reactions of blood components with the device surface, primarily platelet adhesion and activation, which can lead to thrombosis.[4] These coatings can be broadly categorized as passive or active.

-

Passive Coatings: These coatings create a biologically inert surface that repels protein and platelet adhesion. A common example is phosphorylcholine (PC), which mimics the outer surface of red blood cells.

-

Active Coatings: These coatings incorporate anticoagulant molecules, such as heparin, that actively inhibit the coagulation cascade.[4]

Drug-Eluting Coatings

Drug-eluting stents (DES) utilize polymer coatings to release therapeutic agents directly at the site of intervention to prevent in-stent restenosis, the re-narrowing of the artery due to smooth muscle cell proliferation.[5][6] The drugs most commonly used are sirolimus and paclitaxel, which inhibit different phases of the cell cycle.[5] The polymer matrix is designed to control the drug release kinetics, typically providing an initial burst release followed by a sustained release over several weeks.[3][6][7][8]

Data Presentation: Comparative Analysis of Coating Performance

The following tables summarize quantitative data from various studies to provide a comparative analysis of different surface coating technologies.

Table 1: Comparative Frictional Properties of Hydrophilic Catheter Coatings

| Coating Type | Uncoated PVC (Control) | Hydrated Hydrophilic Coating (HC) | Hydrated Zwitterionic Coating (PSBMA) | Covalently Bound Liquid-Like Coating (LPB) | Silicone Oil-Infused Surface |

| Static Coefficient of Friction (SCOF) | 0.63 | 0.34 | 0.41 | 0.46 | 0.23 |

| Dynamic Coefficient of Friction (DCOF) | 0.61 | 0.27 | 0.35 | 0.43 | 0.21 |

| Reference | [9] | [9] | [9] | [9] | [9] |

Table 2: Comparative In Vitro and In Vivo Drug Release from Eluting Stents

| Drug | Coating | Time Point | In Vitro Cumulative Release (%) | In Vivo Cumulative Release (%) | Reference |

| Paclitaxel | PLGA/ACP | 1 Week | ~63.4% | - | [10] |

| PLGA/ACP | 21 Days | ~82.1% | ~80.4% | [10] | |

| Sirolimus | PLGA/ACP | 1 Week | ~51.7% | - | [10] |

| PLGA/ACP | 21 Days | ~69.6% | ~91.7% | [10] | |

| Sirolimus | Asymmetrical | 28 Days | Slower than conventional | Slower than conventional | [11] |

| Paclitaxel | Asymmetrical | 28 Days | Slower than conventional | Slower than conventional | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of surface coatings on endovascular devices.

Protocol for In Vitro Lubricity and Durability Testing of Hydrophilic Coatings

This protocol is adapted from a pinch test method to assess the lubricity and durability of hydrophilic coatings.[12]

Objective: To quantify the static and kinetic coefficient of friction and the durability of hydrophilic coatings.

Materials and Equipment:

-

Friction testing apparatus (e.g., Model COF-1000, ChemInstruments)

-

Coated and uncoated catheter samples

-

Constant temperature water bath (37°C)

-

Deionized water

-

Clamping force mechanism (e.g., 300g)

-

Data acquisition system

Procedure:

-

Immerse the catheter sample in a 37°C water bath for 30-60 seconds to ensure full hydration of the coating.

-

Secure the hydrated catheter in the friction testing apparatus.

-

Apply a constant clamping force (e.g., 300g) to the catheter.

-

Pull the catheter through the clamping mechanism at a constant speed for a defined distance.

-

Record the force required to initiate movement (static friction) and the force during movement (kinetic friction).

-

To assess durability, repeat the pulling cycle multiple times (e.g., 25 cycles) and monitor any changes in the friction force.

-

Calculate the coefficient of friction (COF) by dividing the measured frictional force by the applied normal force.

-

For visual assessment of coating durability, the catheter can be stained with Congo red solution after the friction test. Areas where the coating has been removed will not stain.[12]

Protocol for In Vitro Drug Release Kinetics Study

This protocol outlines a method for determining the in vitro release profile of drugs from eluting stents.[13]

Objective: To measure the cumulative drug release from a drug-eluting stent over time.

Materials and Equipment:

-

Drug-eluting stent samples

-

Phosphate-buffered saline (PBS), pH 7.4

-

Release medium (e.g., PBS with 0.05 wt.% Tween 80)

-

Incubator shaker (37°C, 120 rpm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Vials and appropriate solvents for drug analysis

Procedure:

-

Place each drug-eluting stent in a separate vial containing a known volume of the release medium.

-

Incubate the vials in an incubator shaker at 37°C with constant agitation (e.g., 120 rpm).

-

At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw the entire release medium from each vial for analysis and replace it with fresh, pre-warmed medium.

-

Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded on the stent.

Protocol for In Vitro Platelet Adhesion Assay

This protocol describes a method to assess the thrombogenicity of a coated surface by quantifying platelet adhesion.[14][15]

Objective: To evaluate the hemocompatibility of a surface coating by measuring the number of adherent platelets.

Materials and Equipment:

-

Coated and uncoated control material samples

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde (2.5% in PBS) for fixing

-

Ethanol series (for dehydration)

-

Scanning electron microscope (SEM)

-

Lactate dehydrogenase (LDH) assay kit (for quantitative analysis)

Procedure:

-

Place the material samples in a 24-well plate.

-

Add fresh, anticoagulated human whole blood to each well, ensuring the samples are fully submerged.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) under static or gentle agitation.

-

After incubation, gently wash the samples with PBS to remove non-adherent blood cells.

-

For SEM analysis:

-

Fix the adherent platelets with 2.5% glutaraldehyde for 30 minutes.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Dry the samples and coat them with a conductive material (e.g., gold-palladium).

-

Visualize and count the adherent platelets using SEM.

-

-

For quantitative LDH assay:

-

Lyse the adherent platelets with a lysis buffer.

-

Measure the LDH activity in the lysate using a commercial kit, which is proportional to the number of adherent platelets.

-

Protocol for In Vitro Smooth Muscle Cell Proliferation Assay

This protocol details a method to evaluate the antiproliferative effect of a drug-eluting coating on vascular smooth muscle cells (SMCs).[16][17]

Objective: To determine the inhibitory effect of a drug-eluting coating on the proliferation of vascular smooth muscle cells.

Materials and Equipment:

-

Coated and uncoated stent samples (or coupons)

-

Vascular smooth muscle cells (e.g., primary human aortic SMCs)

-

Cell culture medium (e.g., DMEM with 10% FCS)

-

Cell proliferation assay kit (e.g., BrdU or AlamarBlue™)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the vascular smooth muscle cells into multi-well plates at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Gently place the coated and uncoated stent samples (or coupons) into the wells with the cells.

-

Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

At each time point, assess cell proliferation using a chosen assay:

-

BrdU Assay: Add BrdU to the culture medium for the final few hours of incubation. Fix the cells and use an anti-BrdU antibody to detect the incorporated BrdU, which indicates DNA synthesis.

-

AlamarBlue™ Assay: Add AlamarBlue™ reagent to the culture medium and incubate for a few hours. The reduction of the reagent by metabolically active cells results in a color change that can be quantified using a microplate reader.

-

-

Compare the proliferation rates of SMCs exposed to the coated stents versus the uncoated controls.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological signaling pathways and experimental workflows relevant to the performance of endovascular device coatings.

Caption: The Coagulation Cascade.

Caption: The mTOR Signaling Pathway.

Caption: Hemocompatibility Testing Workflow.

References

- 1. Pathogenesis and Treatment of Biomaterial-Associated Thrombosis | Oncohema Key [oncohemakey.com]

- 2. hydromer.com [hydromer.com]

- 3. Release profiles in drug-eluting stents: issues and uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-eluting stents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coating Techniques and Release Kinetics of Drug-Eluting Stents. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents [mdpi.com]

- 9. Comparison of Superhydrophilic, Liquid-Like, Liquid-Infused, and Superhydrophobic Surfaces in Preventing Catheter-Associated Urinary Tract Infection and Encrustation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR - Wikipedia [en.wikipedia.org]

- 12. jmedtech.com [jmedtech.com]

- 13. Coating Techniques and Release Kinetics of Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdrh-rst.fda.gov [cdrh-rst.fda.gov]

- 15. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hemodynamic Effects of Coronary Stent Design

To the valued researchers, scientists, and drug development professionals,

This technical guide addresses the critical subject of the hemodynamic effects of coronary stent design. While a specific search for the "K783-0308" stent design did not yield publicly available information, this document provides a comprehensive overview of the core principles and experimental considerations in stent hemodynamics, drawing from a wide range of research in the field. The effective design of coronary stents is paramount in the treatment of coronary artery disease, a leading cause of mortality worldwide.[1] Stent implantation, a common percutaneous coronary intervention (PCI), aims to restore vessel patency by scaffolding narrowed arteries.[2] However, the introduction of a stent alters the local blood flow dynamics, which can, in turn, influence clinical outcomes such as in-stent restenosis (ISR) and thrombosis.[3][4]

The Critical Role of Hemodynamics in Stent Performance

The placement of a stent within a coronary artery creates a new fluid dynamic environment.[5] The stent's struts and overall architecture interact with blood flow, leading to changes in key hemodynamic parameters. These alterations are believed to be significant determinants of PCI success.[6] Key factors influenced by stent design include:

-

Wall Shear Stress (WSS): The frictional force exerted by blood flow on the endothelial lining of the artery. Low and oscillating WSS are associated with neointimal hyperplasia, the primary cause of ISR.[3][4] Conversely, very high WSS can also be detrimental. Stent design aims to maintain a physiological WSS distribution.

-

Flow Velocity: Stent implantation can alter blood flow velocity profiles. Lower flow velocity can be a contributing factor to adverse clinical events.[2]

-

Pressure Drop: The presence of a stent can lead to a pressure drop across the stented segment, with some studies suggesting that stent implantation is a primary parameter influencing this drop.[7][8]

-

Turbulence and Recirculation: Stent struts can create areas of flow stagnation, recirculation, and turbulence, particularly in the regions between struts. These disturbed flow patterns are often associated with areas prone to restenosis.[9]

Key Stent Design Parameters and Their Hemodynamic Impact

The geometric and material properties of a stent are crucial in determining its hemodynamic performance. Extensive research, often employing computational fluid dynamics (CFD), has elucidated the impact of various design features.[6][10]

| Stent Design Parameter | Hemodynamic Effect | References |

| Strut Thickness | Thicker struts can lead to larger areas of low WSS and disturbed flow. However, some studies have shown that for the same stent design, a thicker strut might reduce the extension of low WSS regions.[7][8] | [5][7][8] |

| Strut Spacing | Narrower strut spacing can increase the area of adverse low WSS and high WSS gradients. This effect can be mitigated by reducing strut size.[6] | [6] |

| Luminal Protrusion | Greater protrusion of the stent into the vessel lumen worsens the local hemodynamic environment, leading to more adverse WSS and WSS gradients.[6] | [6] |

| Stent Material | The material (e.g., stainless steel, cobalt-chromium, bioresorbable polymers) influences the stent's mechanical properties, such as radial strength and flexibility, which indirectly affect its interaction with the vessel wall and blood flow.[11] | [11][12] |

| Overall Architecture | The overall design, including open-cell versus closed-cell structures and the shape of the struts, significantly impacts the distribution of WSS and the potential for flow disturbances.[3][4] | [3][4] |

Experimental Protocols for Assessing Hemodynamic Effects

The evaluation of a stent's hemodynamic performance relies on a combination of in-silico, in-vitro, and in-vivo methodologies.

1. Computational Fluid Dynamics (CFD) Analysis:

CFD has become an indispensable tool for simulating blood flow in stented arteries, allowing for detailed analysis of hemodynamic parameters that are difficult to measure in vivo.[9][10]

-

Methodology:

-

Image Acquisition and 3D Model Reconstruction: Patient-specific or idealized artery models are created from medical imaging data such as computed tomography (CT) or intravascular ultrasound (IVUS).[9][13]

-

Stent Modeling and Virtual Implantation: A virtual model of the stent is created and computationally deployed within the artery model.

-

Meshing: The fluid domain is discretized into a fine mesh of elements for numerical analysis.[9]

-

Blood Flow Simulation: The Navier-Stokes equations, which govern fluid motion, are solved numerically. Blood is often modeled as a non-Newtonian fluid, and pulsatile flow conditions representative of the cardiac cycle are applied.[13][14]

-

Data Analysis: Post-processing of the simulation results allows for the quantification and visualization of WSS, flow velocity, pressure gradients, and other hemodynamic parameters.[15]

-

-

Experimental Workflow for CFD Analysis:

CFD analysis workflow for stent hemodynamics.

2. In-Vitro Experimental Setups:

Physical flow models provide a means to validate CFD results and directly observe flow phenomena.

-

Methodology:

-

Phantom Fabrication: Transparent, anatomically realistic models of stented arteries are created using techniques like 3D printing.

-

Flow Loop: The phantom is integrated into a flow loop that circulates a blood-mimicking fluid under physiological flow and pressure conditions.

-

Flow Visualization and Measurement: Techniques such as Particle Image Velocimetry (PIV) are used to measure velocity fields and calculate shear stress.

-

-

Logical Relationship of In-Vitro and In-Silico Analysis:

Iterative validation between CFD and in-vitro experiments.

3. In-Vivo Animal Studies:

Animal models provide a more complex biological environment to study the long-term effects of stent hemodynamics.

-

Methodology:

-

Stent Implantation: The stent is implanted in the coronary artery of a suitable animal model (e.g., swine).

-

Follow-up: Animals are monitored over time, and intravascular imaging techniques (e.g., Optical Coherence Tomography - OCT) can be used to assess vessel healing and neointimal growth.

-

Histological Analysis: After a predetermined period, the stented artery is explanted for detailed histological examination to correlate tissue response with the stent's design and presumed hemodynamic effects.

-

Signaling Pathways Influenced by Hemodynamics

The endothelial cells lining the artery are highly sensitive to mechanical forces, particularly WSS. Altered hemodynamics can trigger signaling pathways that contribute to ISR.

-

Signaling Pathway in Response to Low Wall Shear Stress:

Simplified signaling cascade leading to in-stent restenosis.

Future Directions and Conclusion

The continuous evolution of stent technology, including the development of bioresorbable scaffolds and drug-eluting stents, necessitates an ongoing focus on hemodynamic optimization.[16][17] Advanced computational modeling, coupled with innovative experimental techniques, will continue to be instrumental in designing next-generation stents with improved long-term clinical outcomes.[10] By carefully considering the intricate interplay between stent design and local hemodynamics, the scientific and medical communities can further enhance the safety and efficacy of percutaneous coronary interventions.

References

- 1. Design Considerations for Coronary Stents and their Efficacy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publish.kne-publishing.com [publish.kne-publishing.com]

- 3. Frontiers | Structural and Hemodynamic Analyses of Different Stent Structures in Curved and Stenotic Coronary Artery [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of different stent designs on local hemodynamics in stented arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemodynamics in Idealized Stented Coronary Arteries: Important Stent Design Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational fluid dynamic simulations of image-based stented coronary bifurcation models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dicardiology.com [dicardiology.com]

- 11. publ.iss.it [publ.iss.it]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Highlighting Hemodynamic Risks for Bioresorbable Stents in Coronary Arteries | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. The Development of Design and Manufacture Techniques for Bioresorbable Coronary Artery Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Impact of Stent Design | ICR Journal [icrjournal.com]

Long-term biocompatibility of K783-0308 materials

Errata: Reclassification of K783-0308

Initial analysis based on the user prompt suggested that "K783-0308" was a designation for a material intended for long-term implantation. However, extensive research has conclusively identified K783-0308 as a small molecule chemical compound , specifically a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2). Its primary area of investigation is as a potential therapeutic agent for acute myeloid leukemia (AML).[1][2][3][4][5] The CAS number for this compound is 422554-29-8.[6][7]

Therefore, this guide will focus on the biocompatibility and biological activity of K783-0308 in the context of its pharmacological application rather than as an implantable material. The following sections detail its mechanism of action, preclinical data, and relevant experimental protocols.

Introduction to K783-0308 as a Dual Kinase Inhibitor

K783-0308 is a potent and selective dual inhibitor targeting two key enzymes, FLT3 and MNK2, which are implicated in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia.[1][2][3][4] The rationale behind developing dual-target inhibitors is to overcome drug resistance and potentially achieve synergistic or additive therapeutic effects.[8]

Biochemical Properties and Preclinical Data

Preclinical studies have evaluated the efficacy of K783-0308 in AML cell lines. The compound has demonstrated inhibitory activity against both wild-type and mutated forms of FLT3, which are common in AML and are associated with a poor prognosis.[9]

In Vitro Efficacy

The inhibitory concentrations (IC50) of K783-0308 have been determined in various kinase assays and AML cell lines.

| Target/Cell Line | IC50 Value | Reference |

| FLT3 (kinase assay) | 680 nM | [4][5] |

| MNK2 (kinase assay) | 406 nM | [4][5] |

| MOLM-13 (AML cell line) | 10.5 µM | [1][2] |

| MV-4-11 (AML cell line) | 10.4 µM | [1][2] |

Studies have shown that K783-0308 promotes apoptosis (programmed cell death) and induces cell cycle arrest in the G0/G1 phase in AML cells.[1][2][4][5]

Mechanism of Action: FLT3 and MNK2 Signaling Pathways

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[9] In AML, mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival.[9] MNK2 is a downstream effector in several signaling pathways, including the MAPK/ERK pathway, and is involved in the regulation of protein synthesis and cell proliferation.[10] The dual inhibition of FLT3 and MNK2 by K783-0308 is intended to disrupt these oncogenic signaling cascades.

Experimental Protocols

The evaluation of compounds like K783-0308 involves a series of in vitro assays to determine their biological activity and cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of K783-0308 that inhibits the growth of AML cells by 50% (IC50).

Protocol:

-

Cell Seeding: AML cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a specific density.

-

Compound Treatment: Cells are treated with a range of concentrations of K783-0308 and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

Objective: To determine the effect of K783-0308 on the cell cycle distribution of AML cells.

Protocol:

-

Cell Treatment: AML cells are treated with K783-0308 at a specific concentration for a defined time.

-

Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

Biocompatibility Considerations for a Systemic Therapeutic

For a systemically administered drug like K783-0308, "biocompatibility" is assessed through toxicology and safety pharmacology studies. These are beyond the scope of the currently available public information but would be a critical part of its development for clinical use. Key aspects would include:

-

Cytotoxicity towards non-cancerous cells: Evaluating the effect of the compound on healthy human cell lines to determine its therapeutic window.

-

Hemocompatibility: Assessing the interaction of the drug with blood components, including red blood cells (hemolysis), platelets (aggregation), and the coagulation cascade.

-

In vivo toxicology: Animal studies to determine the maximum tolerated dose (MTD), identify potential organ toxicities, and understand the pharmacokinetic and pharmacodynamic profiles.

Conclusion

K783-0308 is a promising dual FLT3/MNK2 inhibitor with demonstrated preclinical activity against AML cell lines. While the term "biocompatibility" in the context of materials science does not directly apply, the biological activity and safety profile of this compound are of paramount importance for its potential development as a cancer therapeutic. Further in vivo studies and clinical trials would be necessary to establish its long-term safety and efficacy in patients.

References

- 1. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Product List | BIOZOL [biozol.de]

- 8. researchgate.net [researchgate.net]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pre-clinical evaluation of K783-0308 endovascular graft

Disclaimer

The following technical guide is a representative document illustrating the typical pre-clinical evaluation of an endovascular graft. The specific product "K783-0308 endovascular graft" does not correspond to a known device in publicly available literature or clinical trials based on the conducted search. Therefore, the data, protocols, and pathways presented herein are synthesized from established pre-clinical methodologies for endovascular devices and are intended for illustrative and educational purposes for the target audience of researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Pre-clinical Evaluation of the K783-0308 Endovascular Graft

This document outlines the comprehensive pre-clinical assessment of the hypothetical K783-0308 endovascular graft, a novel device designed for the treatment of aortic aneurysms. The evaluation encompasses biocompatibility, mechanical integrity, and in vivo performance, providing a robust dataset to support its potential for clinical translation.

Biocompatibility Assessment

The biocompatibility of the K783-0308 graft was evaluated in accordance with ISO 10993 standards to ensure its safety for implantation.[1] Key assessments included cytotoxicity, sensitization, irritation, acute systemic toxicity, and hemocompatibility.

-

Cytotoxicity (ISO 10993-5): Extracts of the K783-0308 graft material were prepared in MEM supplemented with 5% fetal bovine serum. L929 mouse fibroblast cells were exposed to the extracts for 24 hours. Cell viability was assessed using an MTT assay, and reactivity was graded on a scale of 0 (no reactivity) to 4 (severe reactivity).

-

Hemolysis (ASTM F756): Graft material was incubated with human blood. The hemolytic potential was determined by measuring the plasma-free hemoglobin concentration spectrophotometrically at 545 nm.[2]

-

In Vitro Thrombogenicity: The graft's potential to induce platelet aggregation was assessed by incubating the material with platelet-rich plasma and measuring the change in optical density over time.[2]

| Biocompatibility Test | Method | Result | Interpretation |

| Cytotoxicity | ISO 10993-5 (MTT Assay) | Grade 0 | Non-cytotoxic |

| Hemolysis | ASTM F756 | 1.2% | Non-hemolytic |

| Thrombogenicity | Platelet Aggregation Assay | 3.5% Aggregation | Low Thrombogenicity |

| Sensitization | ISO 10993-10 | 0/10 animals showed a reaction | Non-sensitizing |

| Acute Systemic Toxicity | ISO 10993-11 | No signs of toxicity | Non-toxic |

Mechanical Properties Evaluation

The mechanical properties of the K783-0308 graft were characterized to ensure its durability and ability to withstand physiological conditions within the aorta.

-

Tensile Strength: Uniaxial tensile testing was performed on the graft material using a universal testing machine at a crosshead speed of 50 mm/min to determine its ultimate tensile strength and elongation at break.[2]

-

Radial Force: The radial resistive force of the stent-graft was measured to ensure adequate apposition to the aortic wall, which is crucial for preventing endoleaks.[3]

-

Flexibility: The graft's ability to conform to tortuous anatomies was assessed through bending stiffness tests.[4]

| Mechanical Property | Test Method | Value | Significance |

| Ultimate Tensile Strength | Uniaxial Tension Test | 15.2 ± 1.8 MPa | High strength to resist tearing |

| Elongation at Break | Uniaxial Tension Test | 250 ± 25% | Sufficient elasticity for deployment |

| Radial Force | Radial Expansion Testing | 8.5 ± 0.7 N/cm | Ensures proper sealing against the aortic wall |

| Bending Stiffness | Three-Point Bend Test | 0.12 ± 0.02 N/mm | High flexibility for tortuous anatomies |

In Vivo Performance Evaluation

The in vivo performance of the K783-0308 graft was evaluated in a canine model of abdominal aortic aneurysm (AAA).[5][6]

-

Animal Model: Saccular AAAs were surgically created in adult beagles using a Dacron patch.[6]

-

Graft Implantation: The K783-0308 endovascular graft was deployed via a femoral artery cutdown under fluoroscopic guidance to exclude the aneurysm.

-

Follow-up: Animals were monitored for 2 and 6 months post-implantation.[6] Angiography was performed to assess graft patency and the presence of endoleaks.[6]

-

Histopathology: After euthanasia, the stented aortic segments were harvested for macroscopic and microscopic examination to evaluate endothelialization, neointimal formation, and inflammatory response.[6][7]

| In Vivo Outcome | 2-Month Follow-up (n=3) | 6-Month Follow-up (n=5) |

| Graft Patency | 100% | 100% |

| Endoleak Presence | 0% | 0% |

| Neointimal Thickness | 0.12 ± 0.03 mm | 0.18 ± 0.05 mm |

| Endothelialization | 85 ± 7% | 98 ± 2% |

| Inflammatory Score | 1.2 ± 0.3 | 0.8 ± 0.2 |

Visualizations

Caption: Workflow for the in vivo evaluation of the K783-0308 graft.

Caption: Signaling cascade of graft healing and tissue integration.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Biocompatibility of Small-Diameter Vascular Grafts in Different Modes of RGD Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bloodflow.engin.umich.edu [bloodflow.engin.umich.edu]

- 4. Computational Comparison of the Mechanical Behavior of Aortic Stent-Grafts Derived from Auxetic Unit Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic fibroblast growth factor slow release stent graft for endovascular aortic aneurysm repair: a canine model experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue Responses to Endovascular Stent Grafts for Saccular Abdominal Aortic Aneurysms in a Canine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thoracic endovascular stent grafting inhibits aortic growth: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

K783-0308 Vascular Graft: A Technical Whitepaper on Porosity and Endothelialization Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful integration and long-term patency of small-diameter vascular grafts (< 6 mm) represent a significant challenge in cardiovascular medicine. Key determinants of graft success are its resistance to thrombosis and the ability to support a healthy, confluent endothelial layer. This document provides a technical overview of the K783-0308 , a hypothetical, next-generation composite vascular graft, focusing on the critical interplay between its physical microstructure—specifically porosity—and its biological performance in promoting endothelialization. The K783-0308 is conceptualized as a bi-layered construct, combining the mechanical strength of polycaprolactone (PCL) with the bioactive properties of a gelatin-based composite to create a microenvironment conducive to rapid host cell integration.

Graft Characteristics and Comparative Data

The design of the K783-0308 graft is predicated on optimizing the physical cues for cellular infiltration and function. Its architecture is compared with standard materials like expanded polytetrafluoroethylene (ePTFE) to contextualize its potential performance.

Physical and Mechanical Properties

The following table summarizes the engineered physical properties of the K783-0308 graft alongside comparative data for other materials found in the literature.

| Property | Hypothetical K783-0308 | PCL/Gelatin (9:1) | ePTFE (Standard) | ePTFE (High Porosity) |

| Material Composition | PCL/Gelatin Composite | Polycaprolactone / Gelatin | Polytetrafluoroethylene | Polytetrafluoroethylene |

| Mean Porosity (%) | ~80% | 81.05 ± 1.38%[1] | N/A | N/A |

| Pore Size (µm) | 250 - 350 | 289 ± 118 µm[1] | 30 | 90 |

| Young's Modulus (MPa) | ~4.5 ± 1.5 | 6.7 ± 2.1 MPa[2] | N/A | N/A |

| Tensile Strength (N) | ~22.5 ± 5.0 | 26.7 ± 4.9 N[2] | N/A | N/A |

| Water Permeability (mL/cm²/min) | < 5.0 | 2.8 ± 0.5[2] | N/A | N/A |

Endothelialization and Patency Data

Effective endothelialization is crucial for preventing thrombosis and ensuring long-term graft patency. The table below presents key performance indicators related to the biological response to various graft materials.